![molecular formula C16H13ClN2O5 B5534582 methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5534582.png)
methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate
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Description
This compound belongs to a class of organic molecules characterized by their synthesis, molecular structure analysis, and unique chemical properties. While specific studies directly mentioning "methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate" are scarce, research on similar compounds provides valuable insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related nitrobenzoate esters typically involves multi-step reactions including nitration, esterification, and sometimes catalytic hydrogenation. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a similar compound, is achieved through Fischer esterification, indicating a potential pathway for synthesizing the subject compound as well (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
Compounds of this nature exhibit complex molecular structures characterized by intramolecular hydrogen bonding, as seen in related research on hydrogen-bonded structures. Such structures influence the compound’s physical and chemical properties, potentially offering insights into the molecular geometry and electronic distribution of "methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate" (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical behavior of such compounds can involve reactions with amines, reduction of nitro groups, and interactions with various nucleophiles, influenced by the presence of functional groups like nitro, ester, and chloro groups. These properties are crucial for further chemical modifications and understanding the reactivity patterns of the compound (Kolyamshin et al., 2021).
Physical Properties Analysis
While specific data on "methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate" are not readily available, related compounds typically exhibit solid-state properties, including crystal structures and melting points, which are significantly influenced by their molecular geometry and intermolecular interactions (Thimmegowda et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are influenced by the molecular structure. For instance, the presence of nitro and ester groups can affect the electron distribution and reactivity, making the compound a candidate for various organic reactions, including nucleophilic substitution and condensation reactions (Um et al., 2005).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-9-3-4-12(8-14(9)17)18-15(20)10-5-11(16(21)24-2)7-13(6-10)19(22)23/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBHIIUTSGNEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-chloro-4-methylphenyl)carbamoyl]-5-nitrobenzoate |
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